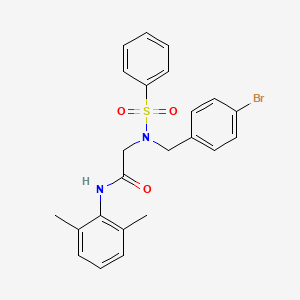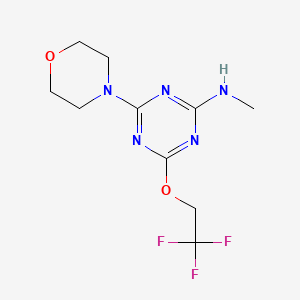
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have various beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer.
作用机制
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the AMPK complex and inducing a conformational change that allosterically activates the kinase domain. This leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
The activation of AMPK by N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has various biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced blood glucose levels. It also increases mitochondrial biogenesis and oxidative capacity, leading to improved energy metabolism and reduced oxidative stress. In addition, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer effects, possibly through the activation of AMPK.
实验室实验的优点和局限性
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, with a half-maximal effective concentration (EC50) of 0.8 μM. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has some limitations for lab experiments. It is not a natural compound and may have off-target effects that need to be carefully controlled. It is also not suitable for long-term administration due to its potential toxicity.
未来方向
There are several future directions for the study of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide. One direction is to investigate its effects on other metabolic disorders such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective activators of AMPK based on the structure of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide. Finally, the development of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide as a therapeutic agent for metabolic disorders in humans requires further investigation, including safety, efficacy, and pharmacokinetic studies.
Conclusion:
In conclusion, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is a small molecule activator of AMPK with various beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is needed to fully understand its potential as a therapeutic agent for metabolic disorders.
合成方法
The synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide involves a multistep process starting from commercially available starting materials. The first step is the synthesis of 2-isopropylphenol from phenol and acetone. The second step involves the synthesis of 2-(2-isopropylphenoxy)acetic acid from 2-isopropylphenol and chloroacetic acid. The final step is the synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide from 2-(2-isopropylphenoxy)acetic acid and 3-cyanophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
科学研究应用
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been extensively studied in various scientific research applications. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has also been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diet-induced obesity in animal models. In addition, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have anti-cancer effects in vitro and in vivo, possibly through the activation of AMPK.
属性
IUPAC Name |
N-(3-cyanophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16-8-3-4-9-17(16)22-12-18(21)20-15-7-5-6-14(10-15)11-19/h3-10,13H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXROJRYVBOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)




![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)